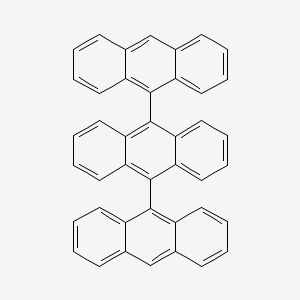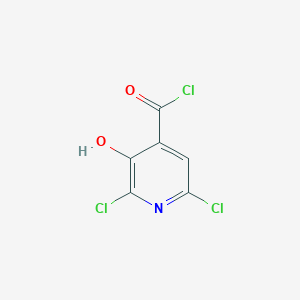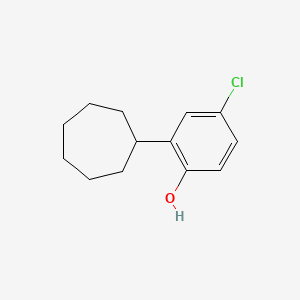![molecular formula C24H38O2 B14262344 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane CAS No. 140938-92-7](/img/structure/B14262344.png)
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane is an organic compound with the molecular formula C24H38O2 It is a derivative of phenol and is characterized by the presence of an oxirane (epoxide) ring attached to a phenoxy group, which is further substituted with a pentadec-8-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane typically involves the reaction of 3-(pentadec-8-en-1-yl)phenol with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted ethers .
Scientific Research Applications
2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-(Pentadec-8-en-1-yl)phenol: A precursor in the synthesis of 2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane.
Cardanol: A naturally occurring phenol with a similar structure but lacking the oxirane ring.
Uniqueness
This compound is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from similar compounds like 3-(pentadec-8-en-1-yl)phenol and cardanol .
Properties
CAS No. |
140938-92-7 |
|---|---|
Molecular Formula |
C24H38O2 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
2-[(3-pentadec-8-enylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-22-17-15-18-23(19-22)25-20-24-21-26-24/h7-8,15,17-19,24H,2-6,9-14,16,20-21H2,1H3 |
InChI Key |
YFGVNEZTJJSTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(dimethylamino)phenyl]-N-(2-hydroxyethyl)-2-oxoacetamide](/img/structure/B14262275.png)
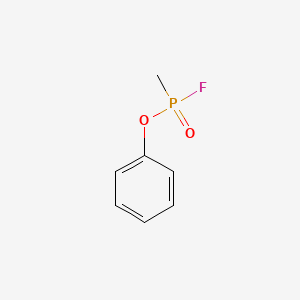
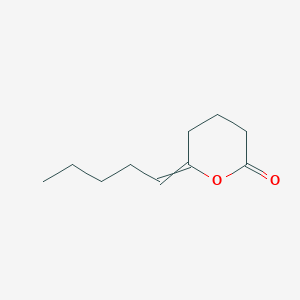
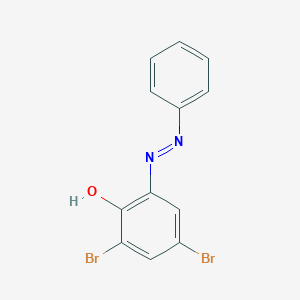
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

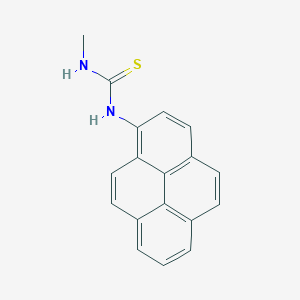
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)

